
2-Cyclopropyl-5-iodo-4-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Cyclopropyl-5-iodo-4-methylpyrimidine” is a chemical compound that belongs to the class of pyrimidine derivatives. It has a CAS Number of 1935028-53-7 . It is usually in a liquid form .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H9IN2 . It has a molecular weight of 260.08 . The InChI Code is 1S/C8H9IN2/c1-5-7(9)4-10-8(11-5)6-2-3-6/h4,6H,2-3H2,1H3 .Physical and Chemical Properties Analysis
The physical form of “this compound” is liquid . It has a molecular weight of 260.08 . The compound is typically stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Antiviral Activity
Research on pyrimidine derivatives, including those structurally related to 2-Cyclopropyl-5-iodo-4-methylpyrimidine, has shown significant antiviral activity. A study by Hocková et al. (2003) demonstrated that certain pyrimidine derivatives, particularly those with substitutions at the 5th position, exhibit marked inhibitory effects on retrovirus replication, including HIV and Moloney murine sarcoma virus (Hocková et al., 2003).
Crystal Structure Studies
The structural analysis of pyrimidine compounds, including cyprodinil which is a compound similar to this compound, has been reported. Jeon et al. (2015) examined the crystal structure of cyprodinil, revealing insights into the orientation of the pyrimidine ring and its interactions (Jeon et al., 2015).
Toll-Like Receptor Activation
A study by Beesu et al. (2016) found that certain substituted pyrimidine-2,4-diamines, which share a structural resemblance to this compound, can act as agonists of human toll-like receptor-8 (TLR8). These compounds have shown potential in inducing specific immune responses (Beesu et al., 2016).
Synthesis of Novel Compounds
Research has also focused on synthesizing novel compounds using pyrimidine derivatives as starting materials. Mukherjee and Das (2017) conducted a study on creating spirocyclopropanes from pyranopyrimidine-diones, which can be related to this compound (Mukherjee & Das, 2017).
Mechanism of Action
Target of Action
The primary target of 2-Cyclopropyl-5-iodo-4-methylpyrimidine is the enzyme Dihydroorotate Dehydrogenase (DHODH) . This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway, catalyzing the fourth step of the process .
Mode of Action
This compound interacts with DHODH, inhibiting its function . This interaction is confirmed by in vitro enzymology and biophysical measurements, as well as the co-crystal structure of the purified recombinant plant DHODH . Like other known inhibitors of DHODH homologs, this compound occupies the binding site adjacent to the membrane electron acceptor ubiquinone .
Biochemical Pathways
By inhibiting DHODH, this compound disrupts the de novo pyrimidine biosynthesis pathway . This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital components of DNA and RNA. Disruption of this pathway can have significant downstream effects on cellular processes, including DNA replication and RNA transcription .
Result of Action
The inhibition of DHODH by this compound leads to a disruption in the de novo pyrimidine biosynthesis pathway . This can result in a decrease in the levels of pyrimidine nucleotides, affecting various cellular processes such as DNA replication and RNA transcription . The exact molecular and cellular effects would depend on the specific context, including the type of cell and the overall physiological state of the organism.
Properties
IUPAC Name |
2-cyclopropyl-5-iodo-4-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2/c1-5-7(9)4-10-8(11-5)6-2-3-6/h4,6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMHDGDJRLRBPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1I)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B2428976.png)
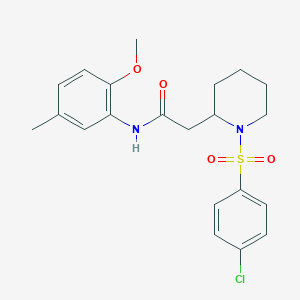
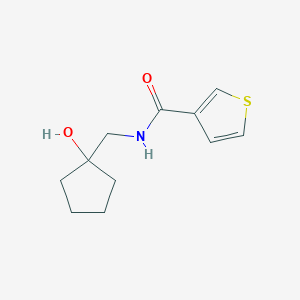
![3-(1,3-Benzodioxol-5-yl)-6-[(3-fluorophenyl)methylsulfanyl]pyridazine](/img/structure/B2428981.png)
![2-(4-Bromo-2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2428983.png)
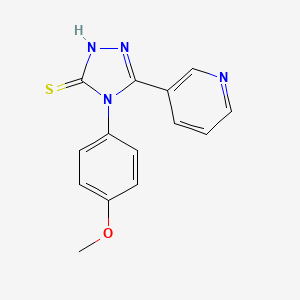


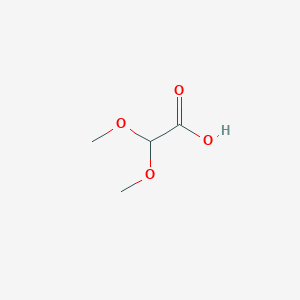
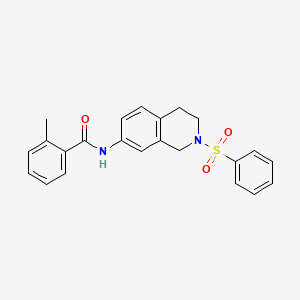
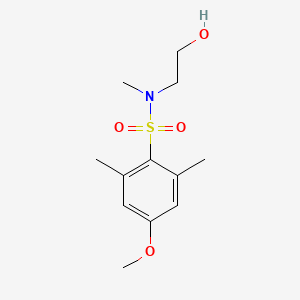
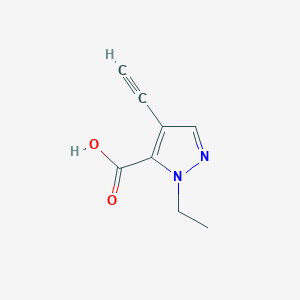
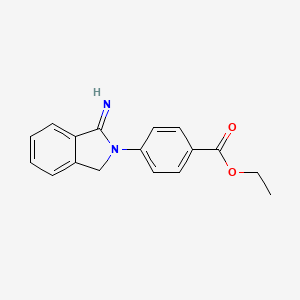
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2428995.png)
